molecular formula C15H15ClO2S B14010871 Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- CAS No. 30158-39-5

Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-

Cat. No.: B14010871
CAS No.: 30158-39-5
M. Wt: 294.8 g/mol
InChI Key: HZGPJGACUDVASZ-UHFFFAOYSA-N
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Description

Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is a complex organic compound with a unique structure that includes a benzene ring, a chloro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by a Friedel-Crafts alkylation reaction to introduce the 2-chloro-2-phenylethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modification of protein function. The chloro group can also participate in nucleophilic substitution reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]- is unique due to the presence of both the chloro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

30158-39-5

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

(2-chloro-2-phenylethyl)sulfonylmethylbenzene

InChI

InChI=1S/C15H15ClO2S/c16-15(14-9-5-2-6-10-14)12-19(17,18)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

HZGPJGACUDVASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)Cl

Origin of Product

United States

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